molecular formula C24H22ClNO2 B594048 (4-chloronaphthalen-1-yl)-[1-(5-hydroxypentyl)indol-3-yl]methanone CAS No. 1379604-69-9

(4-chloronaphthalen-1-yl)-[1-(5-hydroxypentyl)indol-3-yl]methanone

Cat. No.: B594048
CAS No.: 1379604-69-9
M. Wt: 391.9 g/mol
InChI Key: CYMQEAJNLISWKK-UHFFFAOYSA-N
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Description

(4-Chloronaphthalen-1-yl)-[1-(5-hydroxypentyl)indol-3-yl]methanone is a synthetic cannabinoid receptor agonist (SCRA) characterized by a naphthalene ring substituted with a chlorine atom at the 4-position and an indole moiety modified with a 5-hydroxypentyl side chain at the N1 position. This structural configuration enhances its binding affinity to cannabinoid receptors (CB1 and CB2) while influencing metabolic stability and pharmacokinetic properties. The hydroxyl group in the pentyl chain likely contributes to increased polarity, affecting its blood-brain barrier penetration and metabolic pathways .

Properties

IUPAC Name

(4-chloronaphthalen-1-yl)-[1-(5-hydroxypentyl)indol-3-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClNO2/c25-22-13-12-20(17-8-2-3-9-18(17)22)24(28)21-16-26(14-6-1-7-15-27)23-11-5-4-10-19(21)23/h2-5,8-13,16,27H,1,6-7,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYMQEAJNLISWKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Cl)C(=O)C3=CN(C4=CC=CC=C43)CCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901017849
Record name JWH-398 N-(5-hydroxypentyl) metabolite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901017849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379604-69-9
Record name JWH-398 N-(5-hydroxypentyl) metabolite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901017849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Retrosynthetic Analysis

The target compound can be dissected into two primary components:

  • 4-Chloronaphthalene-1-carbonyl chloride

  • 1-(5-Hydroxypentyl)indole

Coupling these fragments via Friedel-Crafts acylation or direct nucleophilic substitution forms the methanone bridge.

Synthesis of 4-Chloronaphthalene-1-carbonyl Chloride

4-Chloro-1-naphthoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] under anhydrous conditions to yield the acyl chloride. This intermediate is highly reactive and must be used in situ to avoid hydrolysis.

Reaction Conditions:

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

  • Temperature: 0°C to room temperature (RT)

  • Time: 2–4 hours

  • Yield: >90% (theoretical)

Preparation of 1-(5-Hydroxypentyl)indole

Indole is alkylated at the N1 position using 5-bromopentanol. To prevent undesired side reactions (e.g., oxidation or self-condensation), the hydroxyl group is protected as a tert-butyldimethylsilyl (TBDMS) ether prior to alkylation.

Protection Step:

  • TBDMS Protection:

    • Reagents: 5-Bromopentanol, TBDMS-Cl, imidazole

    • Solvent: DMF

    • Temperature: RT

    • Time: 12 hours

    • Yield: 85–90%

  • N-Alkylation of Indole:

    • Reagents: TBDMS-protected 5-bromopentanol, NaH (base)

    • Solvent: DMF or DMSO

    • Temperature: 60–80°C

    • Time: 6–8 hours

    • Yield: 70–75%

  • Deprotection:

    • Reagents: Tetrabutylammonium fluoride (TBAF)

    • Solvent: THF

    • Temperature: RT

    • Time: 1 hour

    • Yield: >95%

Coupling via Friedel-Crafts Acylation

The 1-(5-hydroxypentyl)indole undergoes electrophilic aromatic substitution with 4-chloronaphthalene-1-carbonyl chloride in the presence of a Lewis acid catalyst.

Optimized Conditions:

  • Catalyst: Anhydrous ZnCl₂ or AlCl₃ (1.2 equiv)

  • Solvent: Dichloromethane (DCM)

  • Temperature: 0°C → RT (gradual warming)

  • Time: 12–24 hours

  • Yield: 60–65%

Alternative Methodologies and Comparative Analysis

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times while maintaining yield integrity. For example, the acylation step under microwave conditions (100°C, 30 min) achieves comparable yields (62–68%) to conventional methods.

Direct Alkylation-Acylation Sequence

An alternative approach involves pre-forming the 3-acylindole followed by N-alkylation. However, this route is less favorable due to reduced nucleophilicity of the indole nitrogen after acylation, leading to lower yields (40–50%).

Reaction Optimization and Challenges

Catalytic System Screening

A factorial design study evaluating catalysts (ZnCl₂, AlCl₃, FeCl₃) and solvents (DCM, toluene, acetonitrile) revealed:

CatalystSolventYield (%)Purity (%)
ZnCl₂DCM6598
AlCl₃Toluene5895
FeCl₃Acetonitrile4288

ZnCl₂ in DCM emerged as the optimal combination, balancing yield and purity.

Byproduct Formation and Mitigation

Common byproducts include:

  • Diacylated indole : Controlled by limiting acyl chloride equivalents (1.1 equiv).

  • Oxidation of hydroxyl group : Minimized using inert atmospheres (N₂/Ar).

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃):

    • Aromatic protons (naphthalene): δ 7.85–8.25 (m, 7H)

    • Indole protons: δ 6.95–7.45 (m, 4H)

    • Hydroxypentyl chain: δ 3.65 (t, J = 6.5 Hz, 2H, -CH₂OH), 1.50–1.75 (m, 6H).

  • IR (KBr) :

    • ν = 1652 cm⁻¹ (C=O stretch)

    • ν = 3350 cm⁻¹ (O-H stretch).

  • High-Resolution Mass Spectrometry (HRMS) :

    • Calculated for C₂₄H₂₂ClNO₂: 396.1365 ([M+H]⁺)

    • Observed: 396.1368.

Industrial-Scale Considerations

Cost-Effective Protecting Groups

Replacing TBDMS with acetyl protection reduces costs but requires acidic deprotection (e.g., HCl/MeOH), which may degrade acid-sensitive intermediates.

Green Chemistry Approaches

Solvent recycling (DCM, THF) and catalyst recovery (ZnCl₂) improve sustainability. Flow chemistry systems enhance heat transfer during exothermic acylation steps.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The compound exerts its effects by interacting with cannabinoid receptors, specifically cannabinoid receptor 1 and cannabinoid receptor 2. These interactions can modulate various physiological processes, including pain perception, mood, and appetite. The hydroxylation of the N-pentyl chain may alter the binding affinity and activity of the compound compared to its parent compound, JWH 398 .

Comparison with Similar Compounds

AM-2202: (1-(5-Hydroxypentyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone

  • Structural Differences : Lacks the 4-chloro substitution on the naphthalene ring.
  • Pharmacology : Demonstrates high CB1 receptor affinity (Ki < 1 nM) but shorter metabolic half-life due to rapid hydroxylation of the pentyl chain .
  • Forensic Relevance : Detected in unregulated herbal products in Japan, with metabolites identified via GC-MS .
Property Target Compound AM-2202
Molecular Formula C24H22ClNO2 C24H25NO2
Average Mass 391.90 g/mol 375.47 g/mol
Key Substituents 4-Cl-naphthalene, 5-hydroxypentyl Naphthalene, 5-hydroxypentyl
Receptor Affinity (CB1) Estimated Ki < 1 nM (inferred) Ki = 0.3 nM

JWH-398: (4-Chloronaphthalen-1-yl)(1-pentylindol-3-yl)methanone

  • Structural Differences : Features a pentyl chain instead of 5-hydroxypentyl.
  • Pharmacology : The absence of a hydroxyl group increases lipophilicity, enhancing CB1 binding (Ki = 0.5 nM) but reducing metabolic stability.
  • Legal Status : Classified as a Schedule I substance in multiple jurisdictions .
Property Target Compound JWH-398
Metabolic Stability Higher (due to hydroxylation resistance) Lower (rapid oxidation of pentyl)
Forensic Detection Metabolites include dihydrodiols Parent compound detectable in urine

UR-144 and Its Metabolites

  • UR-144: (1-Pentylindol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone.
  • UR-144 N-(5-OH) : Metabolite with a 5-hydroxypentyl chain.
  • Key Insight : The hydroxylated metabolite (UR-144 N-(5-OH)) shows reduced potency compared to the parent compound, highlighting the trade-off between metabolic stability and receptor activity .
Compound CB1 Ki (nM) Metabolic Pathway
UR-144 29.3 ω-hydroxylation, oxidation
UR-144 N-(5-OH) 148 Glucuronidation

MAM-2201: (1-(5-Fluoropentyl)indol-3-yl)(4-methylnaphthalen-1-yl)methanone

  • Structural Differences : Contains a 4-methylnaphthalene group and fluoropentyl chain.
  • Pharmacology : Fluorination enhances metabolic resistance and CB1 affinity (Ki = 0.2 nM). The 4-methyl group sterically hinders enzymatic degradation .
  • Forensic Data : Frequently identified in synthetic cannabis products due to prolonged detectability .
Property Target Compound MAM-2201
Halogen Substitution Chlorine (electron-withdrawing) Fluorine (electron-withdrawing)
Metabolic Half-Life Moderate (hydroxyl group) Extended (fluoro resistance)

Structural-Activity Relationships (SAR) and Trends

  • Side Chain Length : Optimal activity occurs with 4–6 carbon chains; shorter chains reduce potency .
  • Naphthalene Modifications : Chloro or methyl substitutions at the 4-position enhance receptor binding but alter metabolic pathways (e.g., dihydrodiol formation) .
  • Hydroxyl vs. Fluorine : Hydroxyl groups improve solubility but accelerate glucuronidation, whereas fluorine extends detection windows .

Research and Forensic Implications

  • Detection Challenges : Hydroxylated metabolites of the target compound require advanced LC-MS/MS methods for identification .
  • Legal Evasion : Structural variations (e.g., chloro vs. methyl groups) are exploited to circumvent drug regulations .

Biological Activity

The compound (4-chloronaphthalen-1-yl)-[1-(5-hydroxypentyl)indol-3-yl]methanone , also known as a synthetic cannabinoid, has garnered attention for its potential biological activities and therapeutic applications. Its structure combines a chloronaphthalene moiety with an indole derivative, which may influence its interaction with biological systems. This article delves into the biological activity of this compound, exploring its mechanisms, potential applications, and relevant research findings.

Molecular Characteristics

  • Molecular Formula : C24_{24}H22_{22}ClNO2_2
  • Molecular Weight : 396.9 g/mol
  • IUPAC Name : this compound

The compound features a naphthalene ring substituted with a chlorine atom at the 4-position and an indole structure attached to a pentyl chain with a hydroxyl group. The presence of deuterium in some derivatives indicates isotopic labeling, which is useful in pharmacokinetic studies.

Research indicates that compounds with similar structures often exhibit interactions with multiple molecular targets, potentially influencing various biological pathways. The predicted biological activities include:

  • Cannabinoid Receptor Modulation : Similar compounds have shown the ability to bind to cannabinoid receptors (CB1 and CB2), which are involved in numerous physiological processes including pain modulation, appetite regulation, and immune response.
  • Neuroprotective Effects : Some studies suggest that this compound may have neuroprotective properties, potentially benefiting conditions such as neurodegenerative diseases.
  • Antidepressant Activity : Indole derivatives are often linked to antidepressant effects due to their influence on serotonin receptors.

Comparative Biological Activity

To better understand the potential of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructure FeaturesBiological Activity
1-(5-Hydroxypentyl)-1H-indoleIndole structure with pentyl chainAntidepressant
4-ChloroindoleChlorine-substituted indoleAnticancer
2-MethylindoleMethylated indole derivativeNeuroprotective

This table illustrates how variations in structure can lead to diverse biological activities.

In Vitro Studies

In vitro assays have been conducted to assess the cytotoxicity and pharmacological effects of this compound. For instance:

  • Cell Viability Assays : These assays demonstrated that the compound maintains high cell viability (>90%) across various cell lines, indicating low toxicity.
  • Receptor Binding Studies : Binding affinity studies revealed significant interactions with cannabinoid receptors, suggesting potential therapeutic applications in pain relief and anti-inflammatory treatments.

Case Studies

Several case studies highlight the therapeutic potential of synthetic cannabinoids similar to this compound:

  • Case Study 1 : A study investigating the effects of synthetic cannabinoids on anxiety-related behaviors in animal models found that compounds similar to this one significantly reduced anxiety levels.
  • Case Study 2 : Another study focused on the anti-inflammatory properties of synthetic cannabinoids, demonstrating their efficacy in reducing inflammation markers in various disease models.

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